molecular formula C18H15Cl2F3N2O3S B2635596 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 341965-12-6

2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2635596
CAS No.: 341965-12-6
M. Wt: 467.28
InChI Key: VKYLZJJPXUBUFY-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-linked acetamide derivative featuring a 2,4-dichloro-5-methoxyanilino moiety and a 3-(trifluoromethyl)phenyl group. Its structure combines a dichlorinated, methoxy-substituted aniline core with a trifluoromethylphenyl acetamide tail, linked via a sulfanyl-ethyl spacer. Such substitutions are strategically designed to optimize electronic, steric, and pharmacokinetic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dichloro-methoxy motif may influence target binding affinity .

Properties

IUPAC Name

2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F3N2O3S/c1-28-15-7-14(12(19)6-13(15)20)25-17(27)9-29-8-16(26)24-11-4-2-3-10(5-11)18(21,22)23/h2-7H,8-9H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYLZJJPXUBUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 341965-20-6) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C18H18Cl2F3N2O3S
Molecular Weight 445.32 g/mol
CAS Number 341965-20-6
Boiling Point Predicted 629.4 ± 55.0 °C
Density 1.395 ± 0.06 g/cm³

Structural Characteristics

The compound features a dichloro-substituted methoxy aniline moiety linked to a sulfanyl group and an acetamide structure. The presence of trifluoromethyl enhances its lipophilicity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity through mechanisms such as DNA intercalation and apoptosis induction in various cancer cell lines.

Case Study: Antiproliferative Activity

A study investigating the antiproliferative effects of related compounds on pancreatic cancer cell lines demonstrated promising results. The compound exhibited IC50 values indicating strong cytotoxicity against BxPC-3 and Panc-1 cells, with values as low as 0.051 µM and 0.066 µM, respectively, while showing less toxicity towards normal fibroblast cells (IC50 = 0.36 µM) .

The proposed mechanism for the anticancer activity involves:

  • DNA Intercalation : The planar structure of the compound facilitates intercalation between DNA bases, disrupting replication and transcription processes.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Other Biological Activities

Apart from its anticancer properties, preliminary investigations suggest that this compound may possess antibacterial and antifungal activities, although further studies are required to elucidate these effects fully.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized product .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications to the aniline moiety or variations in the acetamide structure can significantly influence potency and selectivity.

Table: Summary of SAR Findings

ModificationEffect on Activity
Trifluoromethyl SubstitutionIncreased lipophilicity
Sulfanyl LinkerEnhanced DNA binding
Dichloro GroupImproved cytotoxicity

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the aryl tail group can enhance potency against various pathogens, including protozoan parasites like Cryptosporidium parvum . The addition of electron-withdrawing groups has been particularly effective in improving the efficacy of these compounds.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research indicates that certain structural modifications can lead to increased cytotoxicity against cancer cell lines. In particular, compounds with a similar framework have demonstrated selective toxicity towards tumor cells while sparing normal cells, suggesting a promising avenue for cancer therapeutics .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is noteworthy. Studies have reported favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development. The compound's ability to maintain efficacy while exhibiting a clean safety profile against cytochrome P450 enzymes enhances its viability as a therapeutic agent .

Case Study 1: Antiparasitic Activity

In a study focusing on antiparasitic agents, researchers synthesized a series of acetamide derivatives based on the scaffold of this compound. One derivative showed a 12-fold increase in potency compared to the original lead compound from the Medicines for Malaria Venture Malaria Box . This improvement was attributed to optimal substitutions on the aryl tail group.

Case Study 2: Cancer Cell Line Testing

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that specific modifications led to enhanced selectivity and potency against breast cancer cells, with minimal effects on healthy cells . These findings support further exploration into its mechanism of action and potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituent combination. Below is a comparative analysis with key analogs:

Compound Name Substituents (Aniline Part) Substituents (Phenyl Part) Key Differences/Effects Reference
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide 2,4-dichloro-5-isopropoxy 3-(trifluoromethyl)phenyl Replacing methoxy with isopropoxy increases steric bulk and lipophilicity. Sulfonyl vs. sulfanyl alters electronic properties .
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-amino-5-(2-chlorophenyl) triazole 3-methoxyphenyl Triazole ring introduces rigidity; 2-chlorophenyl may enhance halogen bonding. Lower logP compared to trifluoromethyl .
N-(3-Fluorophenyl)-2-{[5-(2-anilino-2-oxoethyl)-4-methyltriazol-3-yl]sulfanyl}acetamide 5-(2-anilino-2-oxoethyl) triazole 3-fluorophenyl Fluorine’s electronegativity vs. trifluoromethyl’s bulk impacts solubility and target interactions .
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl triazole Variable Furan’s oxygen atom enhances hydrogen bonding; anti-exudative activity comparable to diclofenac at 10 mg/kg .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this acetamide derivative?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the 2,4-dichloro-5-methoxyaniline core. Key steps include:

  • Sulfanyl-acetamide linkage : Use DMAP and Ac₂O for acetylation, followed by quenching with methanol to stabilize intermediates .
  • Purification : Chromatography with mixed solvents (e.g., ethyl acetate/hexane) improves yield by separating byproducts .
  • Catalyst selection : TMSOTf or NIS can promote coupling reactions at low temperatures (-40°C to -20°C), enhancing regioselectivity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR analysis : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl phenyl at δ 7.5–8.0 ppm for aromatic protons) .
  • X-ray crystallography : Resolve ambiguous regions (e.g., sulfanyl-ethyl bridge) by analyzing bond lengths and angles in the crystal lattice .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s functional groups:

  • Antimicrobial testing : Use broth microdilution for MIC determination, given the dichloro-methoxy motif’s historical relevance in antimicrobial agents .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assays, comparing results to structurally similar amides with known activity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in activity data across studies?

  • Methodological Answer :

  • Molecular docking : Model interactions with target proteins (e.g., bacterial enzymes or kinases) to explain variance in IC₅₀ values .
  • QSAR analysis : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy) with bioactivity trends, adjusting for solvent polarity effects .

Q. What strategies mitigate toxicity in preclinical models?

  • Methodological Answer :

  • Metabolite profiling : Use LC-MS to identify toxic intermediates (e.g., chloro-aniline derivatives) and modify labile groups (e.g., replacing Cl with F) .
  • In vivo PK/PD studies : Track compound stability in plasma and adjust dosing intervals to reduce renal accumulation .

Q. How can structural analogs improve target selectivity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the sulfanyl group with selenyl or oxygen to modulate binding kinetics without altering steric bulk .
  • Fragment-based design : Test truncated analogs (e.g., removing the trifluoromethyl phenyl) to isolate pharmacophoric motifs .

Q. What analytical techniques address discrepancies in NMR data under varying conditions?

  • Methodological Answer :

  • Solvent standardization : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts (e.g., dichloro-aniline protons at δ 6.8–7.2 ppm) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the acetamide backbone .

Q. How can metabolic stability be enhanced for in vivo applications?

  • Methodological Answer :

  • Isotope labeling : Synthesize a ¹⁴C-labeled version to track metabolic pathways and identify sites of rapid degradation .
  • Pro-drug modification : Introduce ester groups at the sulfanyl-ethyl position to delay hydrolysis in systemic circulation .

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